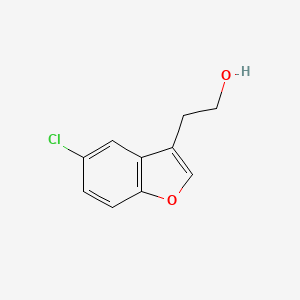

2-(5-Chloro-1-benzofuran-3-yl)ethanol

Beschreibung

2-(5-Chloro-1-benzofuran-3-yl)ethanol is a benzofuran derivative characterized by a chlorine substituent at the 5-position of the benzofuran ring and an ethanol group at the 3-position. Benzofuran derivatives are widely studied due to their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The ethanol moiety introduces polarity, which may influence solubility and hydrogen-bonding interactions in biological systems .

Eigenschaften

Molekularformel |

C10H9ClO2 |

|---|---|

Molekulargewicht |

196.63 g/mol |

IUPAC-Name |

2-(5-chloro-1-benzofuran-3-yl)ethanol |

InChI |

InChI=1S/C10H9ClO2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,12H,3-4H2 |

InChI-Schlüssel |

MDMDXEDDUGFMCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)C(=CO2)CCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-(5-Chloro-1-benzofuran-3-yl)ethanol with structurally related benzofuran and phenolic ethanol derivatives, emphasizing substituent effects on physicochemical and biological properties.

Key Comparative Insights:

Substituent Effects on Bioactivity The 5-chloro group in benzofuran derivatives is associated with enhanced antimicrobial and antitumor activities compared to non-halogenated analogs . For example, sulfinyl and sulfonyl derivatives (e.g., 5-Chloro-3-methylsulfinyl-1-benzofuran) exhibit notable antimicrobial properties, likely due to increased electrophilicity from the sulfinyl/sulfonyl groups .

Positional Isomerism and Functional Groups The 3-ethanol substituent on the benzofuran ring distinguishes the target compound from sulfinyl/sulfonyl analogs (e.g., –9). While sulfinyl groups enhance steric bulk and electronic effects, the ethanol group introduces a polar, protic functional group, which could reduce crystallinity compared to sulfinyl derivatives (m.p. 390–391 K in vs. unrecorded for the ethanol analog). Tyrosol analogs () demonstrate that hydroxyl positioning significantly impacts tyrosinase inhibition. The 4-hydroxyphenyl ethanol (tyrosol) shows higher inhibition (46.3%) than its 3-hydroxy isomer (32.1%), suggesting that the ethanol group's position on the benzofuran core in the target compound may critically influence bioactivity .

Synthetic Accessibility The synthesis of 2-(5-Chloro-1-benzofuran-3-yl)ethanol could parallel methods used for chalcone derivatives (), where 5-chloro-2-acetylbenzofuran undergoes aldol condensation followed by reduction of the ketone to an alcohol. This contrasts with sulfinyl derivatives, which require oxidation of thioethers (e.g., using 3-chloroperoxybenzoic acid, as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.